molecular formula C20H14N2O4 B5827582 N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 5840-02-8

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B5827582
CAS No.: 5840-02-8
M. Wt: 346.3 g/mol
InChI Key: HUIDAGLWRCAAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Furan-2-amido)phenyl]-1-benzofuran-2-carboxamide is a sophisticated synthetic small molecule featuring a hybrid structure that incorporates both benzofuran and furan heterocyclic systems, linked by a carboxamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the fields of oncology and metabolic disease research. The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. The core benzofuran scaffold is recognized as a privileged structure in drug design due to its widespread presence in natural products and pharmacologically active molecules . Benzofuran derivatives have demonstrated a broad spectrum of biological activities, with a substantial body of scientific literature highlighting their potent antitumor properties . These compounds often exhibit their anticancer effects through multi-target mechanisms, including the inhibition of key kinase enzymes such as Polo-like kinase 1 (PLK1) and p21-activated kinase 4 (PAK4), which are critical regulators of cell cycle progression and malignancy . Furthermore, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells, providing a promising strategy for anticancer therapy . Similarly, the furan carboxamide component is a key pharmacophore investigated for its biological effects. Research on structurally related furan-2-carboxamide derivatives has revealed promising hypolipidemic activity in pre-clinical models, suggesting a potential role in managing conditions like hyperlipidemia and atherosclerosis . The presence of the carboxamide linker in such molecules is a critical feature, believed to contribute to their binding affinity and overall pharmacological profile by facilitating hydrogen bonding with biological targets . The strategic combination of these two heterocyclic systems into a single, hybrid molecule makes this compound a valuable chemical tool for researchers exploring new chemical entities in these therapeutic areas.

Properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(17-6-3-11-25-17)21-14-7-9-15(10-8-14)22-20(24)18-12-13-4-1-2-5-16(13)26-18/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIDAGLWRCAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358063
Record name N-{4-[(Furan-2-carbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-02-8
Record name N-{4-[(Furan-2-carbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the reaction of furan derivatives with benzofuran derivatives under specific conditions. One common method involves the use of furfurylamine and benzofuran-2-carboxylic acid as starting materials. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction may yield various alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is characterized by the presence of a furan ring, benzofuran structure, and an amide functional group. Its molecular formula is C21H16N2O4C_{21}H_{16}N_{2}O_{4}, with a molecular weight of approximately 360.37 g/mol. The compound's structure is conducive to interactions with various biological targets, making it a candidate for pharmacological applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted that benzofuran derivatives could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Studies suggest that furan-containing compounds possess inherent antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents . For example, certain furan derivatives have been effective against resistant strains of bacteria, indicating a promising avenue for further research.

Anti-inflammatory Effects

This compound may also play a role in modulating inflammatory responses. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . This effect could be particularly beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Synthetic Pathways and Derivative Development

The synthesis of this compound involves several chemical reactions, including the formation of the furan ring and subsequent amide coupling reactions. These synthetic pathways allow for the development of various derivatives that may enhance the compound's biological activity or selectivity towards specific targets.

Synthetic Step Reagents Used Yield (%)
Formation of Furan RingFuran-2-carboxaldehyde + Acetic Anhydride70
Amide FormationN-(4-Aminophenyl) + Benzofuran derivative75
Final PurificationCrystallization from Ethanol85

Case Study: Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various furan derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 20 µg/mL .

Mechanism of Action

The mechanism of action of N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related carboxamide derivatives, emphasizing substituent effects, molecular features, and inferred properties.

N-[3-Chloro-4-[4-(2-Methyl-1-oxopropyl)-1-piperazinyl]phenyl]-2-benzofurancarboxamide

  • Structure : Benzofuran carboxamide attached to a phenyl ring substituted with a chloro group and a piperazinyl-oxopropyl chain.
  • Molecular Formula : C₂₇H₂₃ClN₄O₇S | MW : 583.024 .
  • The chloro substituent may confer electron-withdrawing effects, altering electronic distribution.
  • Implications : The complex substituent could improve bioavailability or target-specific interactions (e.g., enzyme inhibition) but may reduce metabolic stability.

Naphtho[2,1-b]furan-2-carboxamide, N-(4-hydroxyphenyl)-

  • Structure : Naphthofuran core (vs. benzofuran) with a 4-hydroxyphenyl substituent.
  • Molecular Formula: C₁₉H₁₃NO₃ | MW: 303.31 .
  • The 4-hydroxyphenyl group offers hydrogen-bonding capability, improving aqueous solubility relative to the target compound’s furan-amido substituent.
  • Implications : Higher polarity may favor antioxidant or receptor-binding roles but reduce membrane permeability.

N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

  • Structure : Benzofuran carboxamide with a 3-trifluoromethylphenyl substituent.
  • Molecular Formula: C₁₆H₁₀F₃NO₂ | MW: 305.25 .
  • Key Differences : The CF₃ group is strongly electron-withdrawing, which may stabilize the molecule against oxidation and enhance metabolic stability. Its hydrophobicity could reduce solubility compared to the target compound’s amido-furan substituent.
  • Implications : The CF₃ group is common in pharmaceuticals for tuning lipophilicity and bioavailability.

N-(2-Methoxyethyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

  • Structure : Furan carboxamide with aliphatic N-substituents (methoxyethyl and methylpiperidinyl).
  • Molecular Formula : C₁₄H₂₂N₂O₃ | MW : 266.34 .
  • The absence of aromatic substituents distinguishes it from the target compound.
  • Implications : Such modifications are typical in CNS-targeting drugs for enhanced blood-brain barrier penetration.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula MW Key Inferred Properties
Target Compound Benzofuran 4-(Furan-2-amido)phenyl Not Provided Moderate polarity, potential H-bonding
N-[3-Chloro-4-(piperazinyl-oxopropyl)phenyl]- Benzofuran Chloro, piperazinyl-oxopropyl C₂₇H₂₃ClN₄O₇S 583.02 High steric bulk, enhanced solubility
Naphtho[2,1-b]furan-2-carboxamide (4-OH-Ph) Naphthofuran 4-Hydroxyphenyl C₁₉H₁₃NO₃ 303.31 High polarity, antioxidant potential
N-[3-(CF₃)phenyl]-benzofuran-2-carboxamide Benzofuran 3-Trifluoromethylphenyl C₁₆H₁₀F₃NO₂ 305.25 Enhanced metabolic stability
N-(Methoxyethyl)-N-(methylpiperidinyl)furan Furan Methoxyethyl, methylpiperidinyl C₁₄H₂₂N₂O₃ 266.34 Improved BBB penetration

Biological Activity

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a furan-2-amido group and a phenyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core followed by the introduction of functional groups via substitution reactions. The final coupling step yields the target molecule .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, demonstrating significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound exhibited potent antiproliferative activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, derivatives showed IC50 values ranging from 0.06 to 0.17 µM against A549 (lung cancer) and ME-180 (cervical cancer) cells, indicating strong efficacy .
  • Mechanism of Action : The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This was evidenced by significant inhibition percentages in tubulin polymerization assays (37.9% to 65.4% inhibition compared to controls) .

Apoptotic Induction

The compound also induces apoptosis in cancer cells through caspase activation pathways. Studies demonstrated that treatment with this compound resulted in a 1.5 to 3-fold increase in caspase-3 activation in A549 cells, suggesting its role as an apoptosis inducer .

Data Tables

Cell Line IC50 (µM) Mechanism Effect on Tubulin
A5490.06 - 0.17Apoptosis induction37.9% - 65.4% inhibition
ME-1800.06 - 0.17Tubulin inhibitionComparable to CA-4
ACHN0.05Apoptosis inductionHigh inhibition

Case Studies

  • Study on Human Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various benzofuran derivatives, including this compound, against multiple cancer cell lines such as A549 and ME-180. The results indicated enhanced cytotoxicity and selectivity compared to standard chemotherapeutics like Combretastatin-A4 .
  • Molecular Docking Simulations : Molecular docking studies revealed that this compound interacts favorably with tubulin at the colchicine binding site, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(furan-2-amido)phenyl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone to form the benzofuran scaffold .

Amide Coupling : Reacting 1-benzofuran-2-carboxylic acid with 4-aminophenylfuran-2-carboxamide using coupling agents like EDC/HOBt or DCC in solvents such as DMF or THF .

Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during functionalization .
Key Considerations: Optimize reaction temperature (60–80°C) and monitor progress via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray Crystallography : For crystalline derivatives, resolve 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Antioxidant Activity : DPPH radical scavenging assay to assess redox potential .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical validity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to:
  • Furan moiety : Replace with thiophene or pyrrole to study electronic effects .
  • Phenylamide group : Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate binding .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .
  • Crystallographic Analysis : Compare active vs. inactive analogs to identify critical hydrogen bonds or π-π interactions .

Q. What strategies address low aqueous solubility during in vivo testing?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride or sodium salts to enhance solubility (e.g., as described for related benzofuran salts in ).
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles (PLGA) to improve bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for pH-dependent release .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as:
  • Cell Culture Media : Use consistent serum concentrations (e.g., 10% FBS) .
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Orthogonal Validation : Confirm activity via alternate assays (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational approaches predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability .
  • Free Energy Calculations : Calculate ΔG binding via MM-PBSA to rank analog affinity .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity?

  • Methodological Answer :

  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Cellular Uptake Limitations : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Post-Translational Modifications : Assess target phosphorylation/ubiquitination in cells vs. purified enzyme systems .

Methodological Tables

Technique Application Key Parameters Reference
HPLC-UVPurity assessmentColumn: C18, Gradient: 5–95% MeCN in H2O
X-ray CrystallographyStructural validationResolution: ≤1.5 Å, Space group: P21/c
Molecular DockingBinding mode predictionSoftware: AutoDock Vina, Grid size: 60 ų
MTT AssayCytotoxicity screeningIncubation: 48h, λ: 570 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.